(3-Bromo-2-iodophenyl)methanol
Overview
Description
(3-Bromo-2-iodophenyl)methanol is a useful research compound. Its molecular formula is C7H6BrIO and its molecular weight is 312.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Lipid Dynamics in Biological and Synthetic Membranes : Methanol, which is related to (3-Bromo-2-iodophenyl)methanol, has been shown to significantly impact lipid dynamics in biological and synthetic membranes. This is crucial for understanding the structure-function relationship associated with bilayer composition, including lipid asymmetry (Nguyen et al., 2019).
Antibacterial Properties : Bromophenols, structurally related to this compound, isolated from marine algae, have shown significant antibacterial activity. This suggests a potential application in developing new antibacterial agents (Xu et al., 2003).
Molecular Structure and Activity Relationship : A theoretical study on (RS)-(3-bromophenyl) (pyridine-2yl) methanol, which shares a similar structure, focused on its molecular structure, IR, and normal mode analysis. This type of study is vital for understanding the active sites and properties of such molecules (Trivedi, 2017).
Reactions in Organic Chemistry : The kinetics of reactions involving bromo- and nitro-substituted thiophens in methanol have been studied, providing insights into substituent effects and reaction mechanisms. These findings are important for understanding reactions involving this compound in organic synthesis (Spinelli et al., 1972).
Synthesis of Complex Organic Compounds : The compound has been utilized in the development of an efficient palladium-catalyzed intramolecular carbometalation reaction, crucial for the synthesis of complex organic compounds such as selective nuclear hormone receptor modulators (Richey & Yu, 2009).
Phospholene Chemistry : Research involving reactions of phospholene oxides with bromine in methanol points towards applications in synthesizing phospholane derivatives, essential in various chemical industries (Yamashita et al., 1993).
Magnetic Studies in Coordination Chemistry : The reaction of certain bromo- and hydroxy-substituted compounds in methanol led to the development of a CuII2L-based polymeric ladder, highlighting its application in the field of coordination chemistry and magnetic studies (Fondo et al., 2011).
Properties
IUPAC Name |
(3-bromo-2-iodophenyl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHZFEXYXUTRTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)I)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.